

Application of Mtb-cyt-bd Oxidase-IN-3 in Combination Therapy Studies

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Compound of Interest

Compound Name: *Mtb-cyt-bd oxidase-IN-3*

Cat. No.: B12397970

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a branched electron transport chain that allows for metabolic flexibility and survival under various stress conditions encountered within the host.[1][2][3][4] The two primary terminal oxidases, the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase, play a crucial role in this adaptation.[1][5][6] While the cytochrome bcc-aa3 complex is the primary driver of ATP synthesis in replicating bacteria, the cytochrome bd oxidase is essential for survival under hypoxic and acidic conditions, and when the bcc-aa3 complex is inhibited.[2][3][7] This functional redundancy renders inhibitors targeting only one of these oxidases often bacteriostatic rather than bactericidal.[8][9]

A promising strategy to overcome this is the "synthetic lethality" approach, which involves the simultaneous inhibition of both terminal oxidases.[5][9] This dual inhibition leads to a more profound and rapid bactericidal effect against both replicating and non-replicating persister Mtb cells. **Mtb-cyt-bd oxidase-IN-3** is a putative inhibitor of the Mtb cytochrome bd oxidase with a reported IC₅₀ of 0.36 μM and a whole-cell MIC of 32 μM against Mycobacterium tuberculosis.[10][11] This document provides detailed application notes and protocols for studying the synergistic effects of **Mtb-cyt-bd oxidase-IN-3** in combination with other respiratory chain inhibitors, such as cytochrome bcc-aa3 inhibitors (e.g., Q203, Telacebec) and ATP synthase inhibitors (e.g., bedaquiline).

The protocols described herein are based on established methodologies for analogous Mtb-cyt-bd oxidase inhibitors and provide a framework for the preclinical evaluation of **Mtb-cyt-bd oxidase-IN-3**.

Data Presentation

Table 1: In Vitro Activity of Mtb-cyt-bd Oxidase-IN-3 and Combination Partners

Compound	Target	IC50 (μM)	MIC (μM)
Mtb-cyt-bd oxidase-IN-3 (putative)	Cytochrome bd oxidase	0.36[10][11]	32[10][11]
Q203 (Telacebec)	Cytochrome bcc-aa3	~0.003	~0.02
Bedaquiline	ATP synthase	~0.03	~0.05

Table 2: Representative In Vitro Synergy Data for Cytochrome bd Oxidase Inhibitor Combinations

Combination	Mtb Strain	Assay	Result
CK-2-63 + Q203	H37Rv	Time-Kill Assay	Increased sterilization rate compared to single agents[12][13]
CK-2-63 + Bedaquiline	H37Rv	Oxygen Consumption	Enhanced inhibition of oxygen consumption[12][14]
ND-011992 + Q203	H37Rv	ATP Depletion	Synergistic inhibition of ATP synthesis[9]
ND-011992 + Q203	Clinical Isolates	MIC	Synergistic activity against MDR and XDR isolates[9]

Experimental Protocols

Protocol 1: In Vitro Synergy Testing using Checkerboard Assay

This protocol determines the fractional inhibitory concentration index (FICI) to quantify the synergistic, additive, indifferent, or antagonistic effect of **Mtb-cyt-bd oxidase-IN-3** in combination with another anti-tubercular agent.

Materials:

- **Mtb-cyt-bd oxidase-IN-3**
- Combination drug (e.g., Q203)
- Mycobacterium tuberculosis H37Rv (or other relevant strains)
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
- 96-well microplates
- Resazurin sodium salt solution (0.02% w/v)
- Plate reader

Procedure:

- Prepare serial dilutions of **Mtb-cyt-bd oxidase-IN-3** and the combination drug in a 96-well plate. The concentrations should typically range from 4x to 1/16x the MIC of each compound.
- Inoculate the wells with Mtb H37Rv culture at a final density of $\sim 5 \times 10^5$ CFU/mL.
- Include wells with each drug alone as controls to determine the MIC of individual agents. Also, include a drug-free well as a growth control.
- Incubate the plates at 37°C for 7 days.
- Add 30 μ L of resazurin solution to each well and incubate for another 24-48 hours.

- Assess bacterial growth by observing the color change (blue to pink indicates growth). The MIC is the lowest concentration of the drug that prevents this color change.
- Calculate the FICI using the following formula: $FICI = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$
- Interpret the results: $FICI \leq 0.5$ indicates synergy, $0.5 < FICI \leq 1$ indicates an additive effect, $1 < FICI \leq 4$ indicates indifference, and $FICI > 4$ indicates antagonism.

Protocol 2: Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of **Mtb-cyt-bd oxidase-IN-3** alone and in combination over time.

Materials:

- **Mtb-cyt-bd oxidase-IN-3**
- Combination drug (e.g., Q203)
- Mycobacterium tuberculosis H37Rv
- Middlebrook 7H9 broth with supplements
- Middlebrook 7H11 agar plates with 10% OADC
- Phosphate-buffered saline (PBS) with 0.05% Tween 80

Procedure:

- Grow Mtb H37Rv to mid-log phase (OD600 ~0.5).
- Dilute the culture to $\sim 1 \times 10^6$ CFU/mL in fresh 7H9 broth.
- Add **Mtb-cyt-bd oxidase-IN-3** and/or the combination drug at desired concentrations (e.g., 1x, 4x, or 10x MIC). Include a no-drug control.
- Incubate the cultures at 37°C with shaking.

- At various time points (e.g., 0, 3, 7, 14, and 21 days), collect aliquots from each culture.
- Prepare serial dilutions of the aliquots in PBS-Tween 80.
- Plate the dilutions on 7H11 agar plates.
- Incubate the plates at 37°C for 3-4 weeks.
- Count the number of colonies to determine the CFU/mL for each condition and time point.
- Plot the log₁₀ CFU/mL versus time to visualize the killing kinetics. A ≥ 2-log₁₀ reduction in CFU/mL compared to the starting inoculum is generally considered bactericidal activity.

Protocol 3: Oxygen Consumption Rate (OCR) Assay

This protocol measures the effect of **Mtb-cyt-bd oxidase-IN-3** and its combination partners on the respiratory activity of Mtb.

Materials:

- **Mtb-cyt-bd oxidase-IN-3**
- Combination drug (e.g., Q203)
- Mycobacterium tuberculosis H37Rv
- Seahorse XF Analyzer (or similar instrument)
- Seahorse XF assay medium
- Glucose or other carbon source

Procedure:

- Culture Mtb H37Rv to mid-log phase.
- Wash and resuspend the cells in Seahorse XF assay medium to a desired density.
- Seed the cells into a Seahorse XF microplate.

- Equilibrate the plate in a CO₂-free incubator.
- Measure the basal OCR using the Seahorse XF Analyzer.
- Inject **Mtb-cyt-bd oxidase-IN-3**, the combination drug, or the combination into the wells.
- Monitor the OCR in real-time to assess the inhibitory effect on respiration.
- Sequential injections of different inhibitors can be used to probe the activity of specific respiratory complexes.

Protocol 4: ATP Depletion Assay

This assay quantifies the impact of inhibiting the electron transport chain on the cellular energy levels of Mtb.

Materials:

- **Mtb-cyt-bd oxidase-IN-3**
- Combination drug (e.g., Q203)
- Mycobacterium tuberculosis H37Rv
- BacTiter-Glo™ Microbial Cell Viability Assay kit (or similar)
- Luminometer

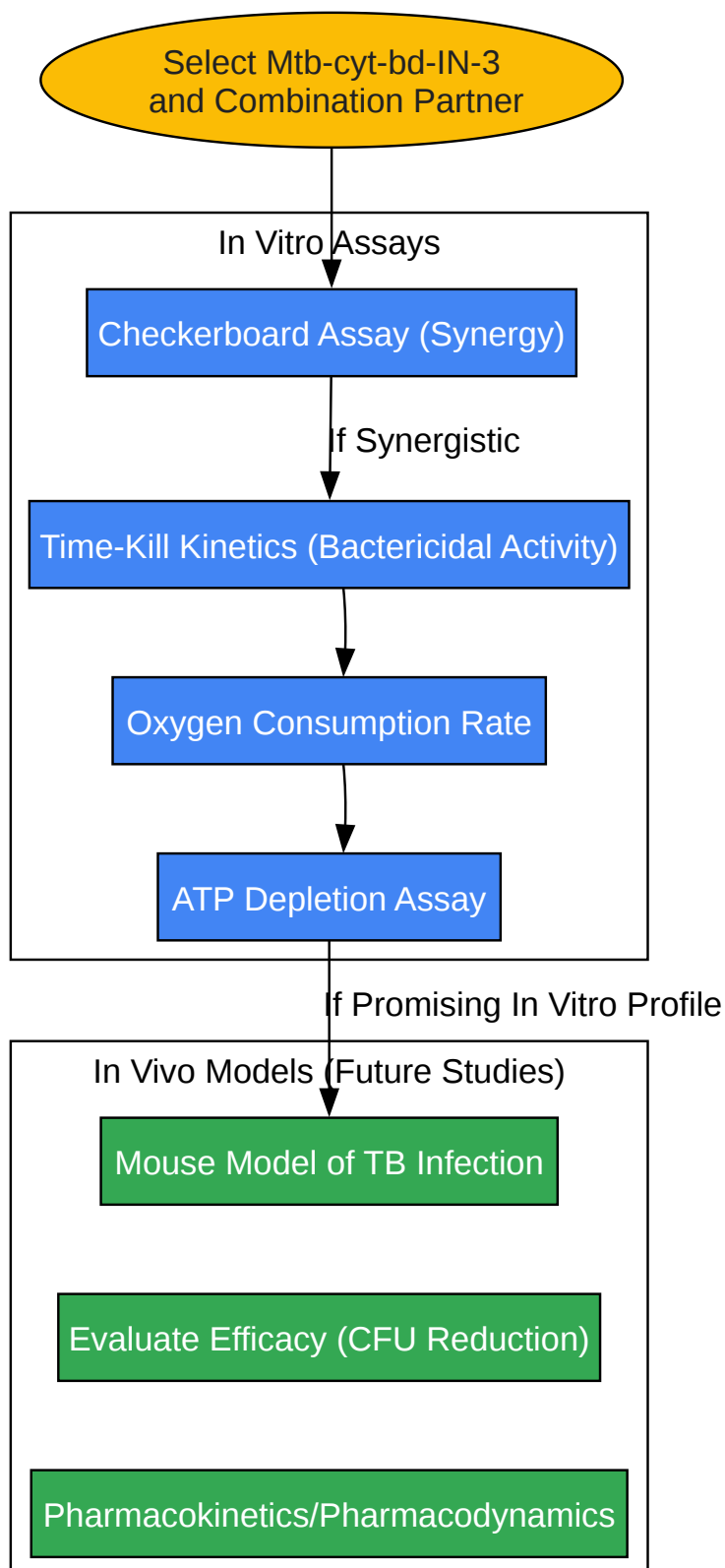
Procedure:

- Grow Mtb H37Rv to mid-log phase.
- Expose the bacterial culture to **Mtb-cyt-bd oxidase-IN-3**, the combination drug, or the combination at desired concentrations for a defined period (e.g., 24 or 48 hours).
- Take aliquots of the treated and untreated cultures.
- Lyse the bacterial cells according to the assay kit protocol.

- Add the luciferin-luciferase reagent, which generates a luminescent signal proportional to the amount of ATP present.
- Measure the luminescence using a luminometer.
- Normalize the ATP levels to the number of viable cells (CFU) if necessary.

Visualizations

Caption: Dual inhibition of Mtb's respiratory chain.



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Caption: Preclinical evaluation workflow.

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